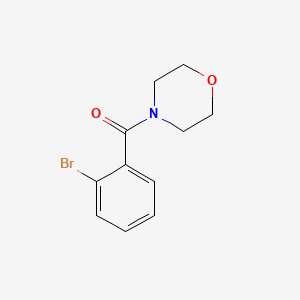
4-(环丙基甲氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Cyclopropylmethoxy)benzaldehyde involves multi-step chemical reactions. For instance, Schultz and Antoulinakis (1996) described the synthesis of a related compound through photochemical and acid-catalyzed rearrangements, starting from benzaldehyde, demonstrating the complexity and versatility of synthetic routes for such compounds (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
The molecular structure and characterization of related compounds have been extensively studied using techniques like NMR, UV–VIS, and IR spectroscopy. Baul et al. (2009) provided detailed insight into the structures of azo-benzoic acids and their precursors, highlighting the importance of molecular structure optimization and analysis in understanding the properties and reactivity of such compounds (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-(Cyclopropylmethoxy)benzaldehyde and its analogs can be complex. For example, Ni et al. (2017) discussed the regioselective C-C bond activation and cyclopropanation reactions leading to the formation of functionalized ketoaldehyde derivatives, illustrating the diverse reactivity and potential for chemical modifications (Ni et al., 2017).
Physical Properties Analysis
The physical properties of chemical compounds like 4-(Cyclopropylmethoxy)benzaldehyde are critical for their application in synthesis and material science. Studies such as the one by Akkurt et al. (2010) often involve X-ray crystallography to elucidate the crystal structure, providing insights into the stability, molecular conformation, and intermolecular interactions of such compounds (Akkurt et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of 4-(Cyclopropylmethoxy)benzaldehyde in various fields. The work by Dabdoub et al. (2012) on the homologation of benzaldehydes exemplifies the exploration of chemical properties for synthetic applications, highlighting methodologies for modifying and controlling the reactivity of such compounds (Dabdoub et al., 2012).
科学研究应用
有机合成
4-(环丙基甲氧基)苯甲醛: 是有机合成中一种有价值的中间体。 它的结构允许进行各种化学反应,包括缩合反应形成席夫碱,这在合成染料、颜料和药物方面很有用 。醛基可以进行亲核加成反应,使其成为合成醇衍生物的前体。
药物化学
在药物化学中,4-(环丙基甲氧基)苯甲醛 可用于创建具有潜在治疗作用的化合物。 将其掺入更大的分子中可以导致开发新的药物,特别是由于其能够穿过血脑屏障而针对神经系统疾病的药物,这是由于甲氧基的存在 .
材料科学
该化合物的独特特性使其适合于创造新材料。例如,它可以用于设计有机半导体或作为具有特定光学特性的聚合物的构建单元。 苯甲醛部分对开发光响应材料特别有趣 .
分析化学
4-(环丙基甲氧基)苯甲醛: 可以用作分析化学中的标准品或试剂。 其明确的结构和性质使其可用于色谱法作为识别和量化类似物质的参考化合物 .
农业化学
在农业化学领域,4-(环丙基甲氧基)苯甲醛 的衍生物可以探索其作为新型杀虫剂或除草剂的潜力。 环丙基可能赋予独特的生物活性,这可能有利于控制害虫或杂草 .
环境科学
对4-(环丙基甲氧基)苯甲醛 环境归宿的研究可以提供对其生物降解性和对生态系统的潜在影响的见解。 了解其分解产物及其影响对于评估环境风险至关重要 .
所有这些应用都证明了4-(环丙基甲氧基)苯甲醛 在科学研究中的多功能性和重要性。它作为各种化学反应的中间体以及在创建新材料和化合物方面的潜力使其成为跨多个学科的具有重要意义的化合物。 提供的信息基于该化合物的特性和潜在用途,如可用资源中所述 .
安全和危害
作用机制
Target of Action
It is known that benzaldehydes, a group to which this compound belongs, often target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for this compound .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which suggests that this compound may affect pathways related to oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential disruption of cellular antioxidation systems, it may lead to an increase in oxidative stress within the cell .
Action Environment
属性
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?
A1: 4-(Cyclopropylmethoxy)benzaldehyde serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.
Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?
A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


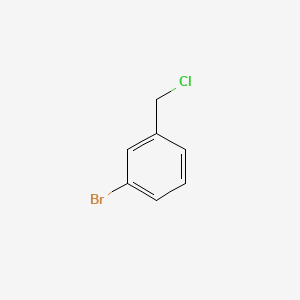
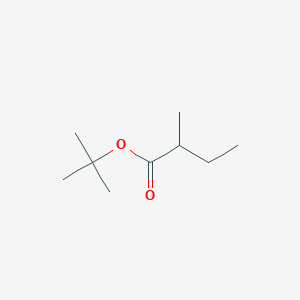
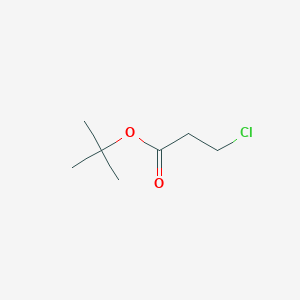
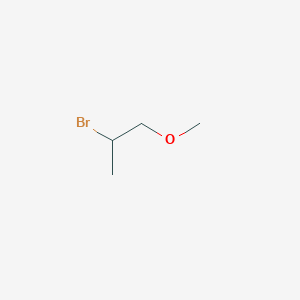



![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)



